![molecular formula C10H8O3 B3190267 7-hydroxy-3-methyl-2H-chromen-2-one CAS No. 4069-67-4](/img/structure/B3190267.png)
7-hydroxy-3-methyl-2H-chromen-2-one
Overview
Description
7-hydroxy-3-methyl-2H-chromen-2-one is a natural product found in Halocnemum strobilaceum . It is also known as Hymecromone, a coumarin derivative that lacks anticoagulant properties but possesses choleretic and biliary antispasmodic activity .
Synthesis Analysis
The synthesis of 7-hydroxy-3-methyl-2H-chromen-2-one involves several steps. The yield is 89%, with a melting point of 240–241 °C . The synthesis methods are carried out in the classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The 2H-chromen-2-one ring system, also known as coumarin, is planar . The structure can be represented by the IUPAC name 7-hydroxy-3-methylchromen-2-one and the InChI code 1S/C10H8O3/c1-6-4-7-2-3-8 (11)5-9 (7)13-10 (6)12/h2-5,11H,1H3 .Chemical Reactions Analysis
The chemical reactions of 7-hydroxy-3-methyl-2H-chromen-2-one are complex and involve various processes. For instance, condensation of 2-hydroxyacetophenone with trichloroacetonitrile in the presence of N-methylanilinomagnesium bromide affords a product, which is converted into 2-(trichloromethyl)chromones upon treatment with concentrated hydrochloric acid .Physical And Chemical Properties Analysis
The molecular weight of 7-hydroxy-3-methyl-2H-chromen-2-one is 176.17 g/mol . It has a topological polar surface area of 46.5 Ų and a complexity of 257 . The compound is white to yellow solid .Scientific Research Applications
Medical and Biomedical Research
Coumarin derivatives, including 7-hydroxy-3-methyl-2H-chromen-2-one, have a myriad of applications in medical science and biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
Industrial Applications
These compounds have wide-ranging applications in many industrial branches . They are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
Drug and Pesticidal Preparations
Novel compounds of coumarin derivatives are utilized in drug and pesticidal preparations . Synthetic chemists are actively engaged in developing new and superior methods for the isolation of coumarin derivatives .
Synthesis of Derivatives
7-hydroxy-3-methyl-2H-chromen-2-one can be used in the synthesis of various derivatives . For example, it can react with allyl bromide, 1,1,3-trichloroprop-1-ene, and 1,3-dichlorobut-2-ene to give the corresponding ethers .
Inhibition Studies
The synthesized compounds of 7-hydroxy-3-methyl-2H-chromen-2-one have shown potent inhibition with IC 50 values in the nM range . This makes them valuable for studying the inhibition of various biological processes .
Ground-State Tautomerism and Excited-State Proton Transfer Studies
7-hydroxy-3-methyl-2H-chromen-2-one can be used as a simplified model for detailed theoretical studies that can reveal the ground-state tautomeric properties and excited-state proton transfer .
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Result of Action
Coumarin derivatives are known to exhibit a range of biological activities, including anti-inflammatory, anticoagulant, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
The action of 7-hydroxy-3-methyl-2H-chromen-2-one can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . Understanding these factors is crucial for predicting the compound’s efficacy and stability under different conditions.
Safety and Hazards
Future Directions
Given the valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . In recent years, there has been considerable research with coumarins being tested for various biological properties . Therefore, the future directions in the study of 7-hydroxy-3-methyl-2H-chromen-2-one could involve further exploration of its biological properties and potential applications in medicine.
properties
IUPAC Name |
7-hydroxy-3-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQJVGSVJRBUNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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